![molecular formula C19H18N2O4 B2718843 N-(2-乙酰-1,2,3,4-四氢异喹啉-7-基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 955758-30-2](/img/structure/B2718843.png)
N-(2-乙酰-1,2,3,4-四氢异喹啉-7-基)苯并[d][1,3]二噁烷-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound with the molecular formula C19H18N2O4 and a molecular weight of 338.363. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the THIQ heterocyclic scaffold, which has garnered a lot of attention in the scientific community due to its biological potential .科学研究应用
新型制造工艺的开发
开发抗惊厥药等新化合物的有效制造工艺证明了化学合成创新 的重要性。例如,一种新型抗惊厥药 SB-406725A 的有效生产工艺展示了复杂的合成过程,包括异喹啉的二氯化和随后的反应,以在中试工厂规模上生产所需的化合物 (Walker 等人,2010)。
抗菌和抗结核活性
2-喹诺酮的甲酰胺衍生物已被合成并测试了它们的抗菌和抗结核活性。此类化合物表现出有希望的抗菌、抗真菌和抗结核特性,突出了新治疗剂的潜力 (Kumar 等人,2014)。
潜在抗精神病药
针对杂环甲酰胺作为潜在抗精神病药的研究表明,某些衍生物可以表现出有效的体内活性,与已知的抗精神病药相当。这些发现强调了结构变异在影响生物活性和治疗潜力中的重要性 (Norman 等人,1996)。
NMDA 受体拮抗剂
合成和评估 2-羧基-1,2,3,4-四氢喹啉衍生物在 NMDA 受体上的甘氨酸位点的拮抗活性揭示了构象和立体化学要求在结合和活性中的关键作用。这项研究有助于了解调控 NMDA 受体的机制,NMDA 受体是神经药理学中的一个关键靶点 (Carling 等人,1992)。
复杂杂环的合成
用于合成复杂杂环结构(如二氢吡咯并[2,1-a]异喹啉)的多组分反应突出了合成化学在构建生物学相关分子的多功能性。此类反应能够生成具有潜在药理应用的化合物 (Ghosh 等人,2019)。
作用机制
未来方向
The future directions in the research of THIQ analogs like “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” involve the development of novel THIQ analogs with potent biological activity. The focus is on understanding their structural–activity relationship (SAR), and their mechanism of action .
属性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)21-7-6-13-2-4-16(8-15(13)10-21)20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMDLLNSVGKDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。